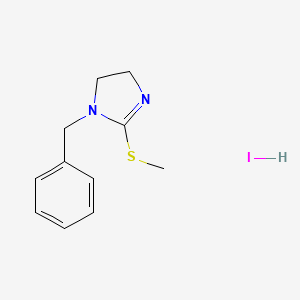

1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide

Description

Properties

IUPAC Name |

1-benzyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.HI/c1-14-11-12-7-8-13(11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBRGKNFLBOXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1CC2=CC=CC=C2.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound features a five-membered ring structure that includes both nitrogen and sulfur atoms, contributing to its unique biological properties. Recent studies have explored its biological activity, particularly its antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that compounds within the imidazole family, including this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazole showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 µg/ml against various pathogens .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzimidazole Derivative 1 | 50 | S. typhi |

| Benzimidazole Derivative 2 | 250 | C. albicans |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been extensively studied. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB. In vitro studies suggest that these compounds can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Effects of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | NF-κB/AP-1 inhibition |

| Pyrazolo[1,5-a]quinazoline | 4.8 - 30.1 | Cytokine inhibition |

Anticancer Activity

The anticancer properties of imidazole derivatives are also notable. Studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Effects

In a recent study evaluating a series of imidazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The most promising derivatives had IC50 values below 20 µM, indicating strong potential for further development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could interact with receptors that regulate immune responses or cell proliferation.

Understanding the precise mechanism will require further pharmacological studies and structure-activity relationship (SAR) assessments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Differences

Key Observations :

- Substituent Impact on Reactivity: The benzyl group in the target compound enhances solubility in organic solvents compared to methyl analogues, facilitating reactions like Sonogashira coupling.

- Biological Activity : Sulfonyl derivatives (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid) exhibit higher antimicrobial activity than thioether analogues due to increased electrophilicity.

Pharmacological Analogues

Table 2: Comparison with Pharmacologically Active Imidazolines

Key Observations :

- Pharmacophore Specificity: While clonidine and brimonidine share the 4,5-dihydroimidazole core, their aryl substituents are critical for receptor binding. The target compound’s benzyl group may limit its affinity for α₂-adrenergic receptors but could enable novel interactions with transporters.

- Transport Activity : The target compound was identified as a substrate for a proton-antiporter in pharmacophore screening, unlike sulfonyl or halogenated analogues.

Key Observations :

- Metal Coordination : Hydrazinyl derivatives form stable Cu(II) complexes with enhanced bioactivity, whereas the target compound’s methylsulfanyl group limits metal coordination.

- Catalytic Utility: The benzyl group in the target compound improves steric bulk, favoring domino reactions over smaller analogues.

Research Findings and Implications

Synthetic Versatility: The benzyl group in the target compound enables high-yield domino reactions (92% with methyl propiolate), outperforming methyl or halogenated analogues.

Biological Limitations : Despite structural similarity to clonidine, the target compound lacks α₂-adrenergic activity, emphasizing the need for aryl substituents in receptor binding.

Transport Substrate Potential: Pharmacophore models (P1 and P2) highlight its unique role as a proton-antiporter substrate, unlike sulfonyl or pyridine-containing imidazolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.